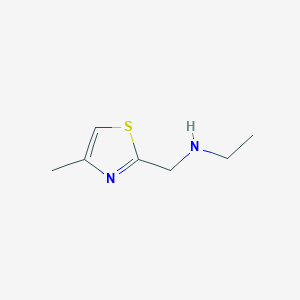

Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine

Description

Properties

IUPAC Name |

N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-3-8-4-7-9-6(2)5-10-7/h5,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAWZQZIGMEFMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=NC(=CS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for Ethyl 4 Methyl Thiazol 2 Ylmethyl Amine and Analogues

Established Synthetic Pathways for 2-Aminothiazole (B372263) Derivatives

The synthesis of 2-aminothiazole derivatives is a well-explored area of organic chemistry, with several reliable methods available for their preparation. These methods are crucial for accessing a wide range of thiazole-containing compounds with diverse biological and chemical properties.

The Hantzsch thiazole (B1198619) synthesis, first described by Arthur Hantzsch in 1887, remains one of the most prominent and widely used methods for the synthesis of thiazole derivatives. synarchive.com This reaction involves the condensation of an α-haloketone with a thioamide. synarchive.comwikipedia.org Specifically for 2-aminothiazoles, thiourea (B124793) is used as the thioamide component. wikipedia.orgresearchgate.net The reaction proceeds through a multistep pathway that begins with an SN2 reaction, followed by an intramolecular attack of the nitrogen on the ketone carbonyl to form the thiazole ring. chemhelpasap.com This method is known for its simplicity and generally high yields. chemhelpasap.comnih.gov For example, 2,4-dimethylthiazole can be synthesized from chloroacetone and thioacetamide. wikipedia.org

The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted 2-aminothiazoles by varying the α-haloketone and thiourea starting materials. derpharmachemica.com The reaction conditions are typically mild, often involving refluxing the reactants in a suitable solvent such as ethanol. researchgate.net

A notable example is the one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates from ethyl acetoacetate, N-bromosuccinimide, and thiourea or its N-substituted derivatives. researchgate.netgoogle.com This method provides a practical and efficient alternative to the conventional two-step process, which involves the separate synthesis and isolation of the α-haloketone intermediate. researchgate.net The reaction proceeds under mild conditions and can be adapted to generate a diverse library of thiazole-5-carboxylate derivatives. researchgate.netresearchgate.net These one-pot syntheses often utilize green solvents and may be accelerated by microwave irradiation, further enhancing their appeal from a green chemistry perspective. bepls.com

Targeted Synthesis of Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine and Specific Thiazole Precursors

The specific synthesis of this compound involves a multi-step process that begins with the construction of the core 4-methylthiazole (B1212942) ring, followed by functionalization at the 2-position. A key precursor in this synthesis is 2-(chloromethyl)-4-methylthiazole or its hydrochloride salt.

One common route to this precursor involves the reaction of 1,3-dichloroacetone with thioacetamide in a suitable solvent like absolute alcohol. prepchem.com The reaction is typically stirred at an elevated temperature (e.g., 60-70°C) for a couple of hours. After filtration and evaporation of the solvent, the resulting residue is treated with ether to precipitate the 4-chloromethyl-2-methylthiazole hydrochloride, which can then be recrystallized. prepchem.com

Another approach to obtain the 4-methylthiazole core involves the reaction of chloroacetone with thioacetamide. wikipedia.org Once the 2-chloromethyl-4-methylthiazole is obtained, it can be reacted with ethylamine (B1201723) to yield the final product, this compound. This is a standard nucleophilic substitution reaction where the amine displaces the chloride.

The synthesis of related precursors, such as 4-methyl-5-(2-chloroethyl)-thiazole, has also been described through various routes, including the hydrogenation of related compounds. google.com

Solid-Phase Synthesis Techniques for Thiazoline Analogues

Solid-phase synthesis has emerged as a powerful tool for the combinatorial synthesis of libraries of organic molecules, including thiazoline and thiazole analogues. nih.gov This technique involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions to build the desired molecule. The key advantage of this approach is the ease of purification, as excess reagents and byproducts can be simply washed away from the resin-bound product.

While the direct solid-phase synthesis of this compound is not extensively documented, the principles of solid-phase synthesis are applicable to the generation of diverse thiazole libraries. For instance, a solution-phase synthesis of dihydroaeruginoic acid has been developed with the aim of adapting it for high-throughput solid-phase synthesis of its analogues. researchgate.net

More recently, a biocompatible synthesis of macrocyclic peptides containing thiazoline and thiazole rings has been developed, which incorporates solid-phase peptide synthesis for the preparation of the linear precursor. nih.gov This highlights the potential of combining solid-phase techniques with subsequent solution-phase cyclization and modification to access complex thiazole-containing molecules.

Optimization of Synthetic Yields and Purity for Thiazole Compounds

Optimizing the yield and purity of thiazole compounds is a critical aspect of their synthesis, particularly for applications in medicinal chemistry and materials science. Several factors can influence the outcome of a thiazole synthesis, including the choice of reagents, reaction conditions (temperature, solvent, and catalyst), and purification methods.

For the Hantzsch synthesis, the use of catalysts such as silica-supported tungstosilisic acid has been shown to improve yields and facilitate the use of greener reaction conditions, such as ultrasonic irradiation. nih.gov The choice of solvent can also be crucial; for example, acetic acid has been identified as a key solvent for achieving good yields in the synthesis of certain thiazole-fused compounds. researchgate.net

Purification of the final product is often achieved through recrystallization, as in the case of 4-chloromethyl-2-methylthiazole hydrochloride from absolute alcohol. prepchem.com Column chromatography is another common technique for isolating and purifying thiazole derivatives. derpharmachemica.com The progress of the reaction and the purity of the product are typically monitored by thin-layer chromatography (TLC). derpharmachemica.com

Iii. Biological Activity and Therapeutic Potential of Ethyl 4 Methyl Thiazol 2 Ylmethyl Amine and Thiazole Derivatives

Anticancer Activity

The thiazole (B1198619) nucleus is a prominent feature in various anticancer agents, including clinically used drugs like Dasatinib. nih.govmdpi.com Research has extensively documented the potent and selective inhibitory activity of different 2-aminothiazole (B372263) analogs against a wide range of human cancerous cell lines, such as those of breast, leukemia, lung, and colon cancer. nih.gov

Thiazole derivatives have shown significant cytotoxic effects across a broad spectrum of cancer cell lines. Their efficacy is often evaluated by their IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells.

For instance, certain novel bis-thiazole derivatives have demonstrated remarkable cytotoxic activities. Compound 5c was particularly potent against the cervical cancer (HeLa) cell line with an IC50 value of 0.6 nM, while compound 5f showed high potency against the ovarian cancer (KF-28) cell line with an IC50 of 6 nM. nih.gov Another study highlighted a thiazole derivative, compound 4c , which was found to be highly active against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, with IC50 values of 2.57 µM and 7.26 µM, respectively. mdpi.comresearchgate.net

Newly synthesized thiazole-based tubulin inhibitors also exhibited potent antiproliferative efficacy. Compound 10a was identified as the most effective, with an IC50 value of 2.69 μM, which is more potent than the reference drug combretastatin (B1194345) A-4 (IC50 value of 8.33 μM). frontiersin.org Furthermore, a study on a new thiazole derivative, DIPTH , showed strong toxic activity against liver cancer (HepG-2) and breast cancer (MCF-7) cells, with IC50 values of 14.05 µg/mL and 17.77 µg/mL, respectively. nih.gov

The antiproliferative potential of N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide, referred to as compound 5 , was investigated against human glioblastoma cells (U251 and T98G), proving to be a potential antiglioma agent. nih.gov Similarly, various 2,4-disubstituted thiazole derivatives have been evaluated for their antitumor activity, with some showing significant activity against leukemia cell lines. nih.gov Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have also been identified as promising dual anticancer and antibiotic agents, with compound 9b revealing a broad spectrum of activity against 29 out of 60 tested tumor cell lines. researchgate.net

| Compound/Derivative Type | Cancer Cell Line | Reported Efficacy (IC50/GI50) | Source |

|---|---|---|---|

| Bis-thiazole derivative (5c) | Cervical (HeLa) | 0.6 nM | nih.gov |

| Bis-thiazole derivative (5f) | Ovarian (KF-28) | 6 nM | nih.gov |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c) | Breast (MCF-7) | 2.57 µM | mdpi.comresearchgate.net |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c) | Hepatocellular (HepG2) | 7.26 µM | mdpi.comresearchgate.net |

| Thiazole-based tubulin inhibitor (10a) | Various | 2.69 µM | frontiersin.org |

| DIPTH | Hepatocellular (HepG-2) | 14.05 µg/mL | nih.gov |

| DIPTH | Breast (MCF-7) | 17.77 µg/mL | nih.gov |

| Ethyl 2-substituted-aminothiazole-4-carboxylate derivative (Compound 13) | Leukemia (RPMI-8226) | 0.08 µM | nih.gov |

| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin (46b) | Lung (A549) | 0.16 µM | nih.gov |

| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin (46b) | Hepatocellular (HepG2) | 0.13 µM | nih.gov |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate derivative (9b) | Broad spectrum (29 of 60 lines) | Active | researchgate.net |

A key mechanism behind the anticancer effects of thiazole derivatives is their ability to inhibit cell proliferation and induce apoptosis, or programmed cell death. frontiersin.org Apoptosis is a crucial process for eliminating cancerous cells and is often dysregulated in tumors. frontiersin.org

Several studies have confirmed that thiazole derivatives can trigger apoptosis through various cellular pathways. For example, certain bis-thiazole derivatives induce apoptosis in cancer cells through a mitochondrial-dependent pathway. nih.gov This involves the upregulation of pro-apoptotic genes like bax and a downregulation of anti-apoptotic genes such as Bcl-2. nih.gov Another thiazole derivative, compound 4c , was shown to significantly increase the percentage of early and late apoptotic cells in MCF-7 breast cancer cells. mdpi.com Specifically, it increased early apoptosis by 22.39% and late apoptosis by 9.51% compared to untreated cells. mdpi.com

The novel thiazole derivative compound 5 was found to induce apoptosis in U251 glioma cells through mechanisms involving the cleavage of PARP1 and caspase-3, an increase in pro-apoptotic proteins like Bax and Bim, and an increase in the production of hydrogen peroxide, leading to DNA damage. nih.gov Thiazole-indenoquinoxaline hybrids have also been identified as apoptotic agents. eurekaselect.com Furthermore, certain thiazole derivatives act as tubulin polymerization inhibitors, which disrupts the cell's microtubule network, a critical component for cell division, ultimately leading to apoptotic cell death. frontiersin.org

| Compound/Derivative Type | Cancer Cell Line | Mechanism of Action | Source |

|---|---|---|---|

| Bis-thiazole derivatives (5a, 5b, 5f) | Ovarian (KF-28) | Upregulation of pro-apoptotic genes (bax, puma); Downregulation of anti-apoptotic genes (Bcl-2) | nih.gov |

| Compound 4c | Breast (MCF-7) | Induces early and late apoptosis (22.39% and 9.51% respectively) | mdpi.com |

| Compound 5 (N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide) | Glioblastoma (U251) | Induces PARP1 and caspase 3 cleavage; Increases Bax and Bim proteins; Increases hydrogen peroxide production | nih.gov |

| Thiazole-based tubulin inhibitors | Various | Inhibit tubulin polymerization, leading to apoptosis | frontiersin.org |

| Thiazole-indenoquinoxaline hybrids | Various | Act as apoptotic agents | eurekaselect.com |

In addition to inducing apoptosis, thiazole derivatives can exert their anticancer effects by interfering with the cell cycle, the process through which cells replicate. By causing cell cycle arrest at specific checkpoints, these compounds can prevent cancer cells from dividing and proliferating.

For example, the thiazole derivative compound 4c was found to induce cell cycle arrest at the G1/S phase in MCF-7 cancer cells. mdpi.com This arrest was associated with an accumulation of cells in the pre-G1 phase, which is indicative of apoptosis. mdpi.com Similarly, certain bis-thiazole derivatives were shown to arrest cancer cells in the G1 phase of the cell cycle. nih.gov Other studies have reported that thiazole derivatives can cause cell cycle arrest in the G2/M phase. nih.gov Cinnamic acid derivatives containing a thiazole moiety have also been shown to induce cell cycle arrest in carcinoma cell lines. science.gov This modulation of cell cycle progression is a key strategy by which these compounds inhibit tumor growth. mdpi.com

Antimicrobial Activity

Thiazole derivatives are recognized for their broad-spectrum antimicrobial properties, showing activity against both bacteria and fungi. researchgate.netmdpi.com The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic parts, allows them to easily penetrate the cell membranes of microbes, leading to cytoplasmic leakage and cell death. mdpi.com

Thiazole-containing compounds have demonstrated efficacy against a range of both Gram-positive and Gram-negative bacteria. mdpi.combiointerfaceresearch.com Their ability to act against both types of bacteria is attributed to their amphiphilic characteristics. mdpi.com

Studies have shown that various thiazole derivatives exhibit potent antibacterial activity, in some cases superior to reference drugs. biointerfaceresearch.com For example, a trichlorophenyl thiazole molecule showed significant inhibitory effects against Gram-positive organisms like Bacillus subtilis and Staphylococcus aureus, and Gram-negative organisms such as Escherichia coli. mdpi.com Some azoalkyl ether imidazo[2,1-b]benzothiazoles were described as wide-spectrum antibacterial agents, with one compound being up to 8-fold more effective against methicillin-resistant S. aureus (MRSA) than reference drugs. nih.gov Another thiazole derivative was identified as the most effective compound against a panel of bacteria including Staphylococcus epidermidis, Streptococcus pyogenes, Bacillus thuringiensis, Salmonella typhi, and Shigella flexneri. tbzmed.ac.ir

| Bacterial Strain | Gram Type | Activity of Thiazole Derivatives | Source |

|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | Inhibited by various derivatives, including MRSA strains | mdpi.comnih.gov |

| Bacillus subtilis | Gram-Positive | Significant inhibitory effect observed | mdpi.com |

| Staphylococcus epidermidis | Gram-Positive | Inhibited by thiazole derivatives | tbzmed.ac.ir |

| Streptococcus pyogenes | Gram-Positive | Inhibited by thiazole derivatives | tbzmed.ac.ir |

| Escherichia coli | Gram-Negative | Inhibited by various derivatives | mdpi.comnih.gov |

| Pseudomonas fluorescens | Gram-Negative | Inhibitory impact shown | mdpi.com |

| Salmonella typhi | Gram-Negative | Inhibited by some thiazole derivatives | tbzmed.ac.ir |

| Shigella flexneri | Gram-Negative | Inhibited by some thiazole derivatives | tbzmed.ac.ir |

The antifungal potential of thiazole derivatives is also well-documented, with significant activity against various pathogenic fungi. mdpi.comeurekaselect.com The increasing incidence of fungal infections, particularly in immunocompromised individuals, and the rise of antifungal resistance have spurred the search for new antifungal agents, with thiazoles emerging as promising candidates. nih.govnih.gov

A series of newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system demonstrated very strong activity against clinical isolates of Candida albicans, a common cause of candidiasis. nih.govnih.gov The minimal inhibitory concentration (MIC) for these derivatives ranged from 0.008 to 7.81 µg/mL, which is comparable or even superior to the activity of the standard antifungal drug nystatin. nih.govnih.gov The proposed mechanism of action for these compounds involves interference with the fungal cell wall and/or cell membrane. nih.govbohrium.com Other studies have also highlighted the fungicidal activity of naphthoquinone-thiazole hybrids. researchgate.net

Antitubercular Potential against M. tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health issue, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. thieme-connect.com This has spurred research into novel antitubercular agents, with thiazole-based compounds emerging as a promising class. thieme-connect.comnih.gov

The 2-aminothiazole series, in particular, has demonstrated potent activity against M. tuberculosis. nih.gov Research into this series has shown that while the C-2 position of the thiazole ring can be modified with various lipophilic substitutions, the C-4 position and the thiazole core itself are less amenable to change. nih.gov Certain compounds in this series achieve sub-micromolar minimum inhibitory concentrations (MIC) and exhibit rapid bactericidal activity against replicating M. tuberculosis. nih.gov

Various hybrid molecules incorporating the thiazole structure have been synthesized and evaluated. For instance, a series of thiazolyl pyrazine (B50134) carboxamide derivatives were tested for their inhibitory activity against the H37Rv strain of M. tuberculosis. researchgate.net Two compounds from this series, 5c and 5h, showed high activity with a MIC value of 6.25 µg/ml. researchgate.net Another study on thiazole-thiadiazole derivatives identified compounds 5g, 5i, and 5l as having promising MIC values, with compound 5l showing the best activity at 7.1285 μg/ml against the H37Ra strain. nih.gov These compounds are thought to target the tubercular enzyme ThyX. nih.gov

Furthermore, some 4-amino-3,5-di(substituted)thiazolin-2(3H)thione/ones exhibited potent activity, with MIC values between 1-2 µg/mL against the H37Rv strain and also showed promise against MDR-TB and XDR-TB strains. benthamdirect.com The development of thiazole-containing hybrids is considered a critical strategy for discovering new anti-TB drugs. nih.gov

| Compound Series | Specific Compound(s) | M. tuberculosis Strain | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Thiazolyl Pyrazine Carboxamides | 5c, 5h | H37Rv | 6.25 | researchgate.net |

| Thiazolyl Pyrazine Carboxamides | 5g | H37Rv | 12.50 | researchgate.net |

| Thiazole-Thiadiazole Derivatives | 5l | H37Ra | 7.1285 | nih.gov |

| Thiazole-Thiadiazole Derivatives | 5g, 5i | H37Ra | Moderate to Good | nih.gov |

| 4-amino-3,5-di(substituted)thiazolin-2(3H)thione/ones | Not specified | H37Rv | 1-2 | benthamdirect.com |

Anti-inflammatory and Analgesic Properties

Thiazole and its derivatives have been extensively investigated for their anti-inflammatory and analgesic activities. nih.govresearchgate.net These compounds often target key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net The anti-inflammatory effects of thiazole derivatives have been demonstrated in various preclinical studies, where they have been shown to control both acute and chronic inflammation. nih.govresearchgate.netresearchgate.net

One study focused on synthesizing a series of tetrahydronaphthalene–thiazole-coumarin multi-nucleus derivatives to evaluate their anti-inflammatory and analgesic potential. nih.gov Another research effort resulted in new substituted pyrazoles containing thiazolyl and thiazolidinonyl moieties that exhibited better anti-inflammatory efficacy than the standard drug, celecoxib. nih.gov

In a separate study, twelve new derivatives of benzothiazole (B30560) carrying benzenesulphonamide and carboxamide groups were synthesized and tested for in vivo anti-inflammatory and analgesic effects. nih.gov Compounds 17c and 17i showed significant inhibition of carrageenan-induced rat paw edema, with compound 17c demonstrating 72%, 76%, and 80% inhibition at 1, 2, and 3 hours, respectively. nih.gov In tests for analgesic activity, compounds 17c, 17g, and 17i displayed notable efficacy. nih.gov Additionally, thiazole-based hydrazide derivatives have been evaluated for their in vitro anti-inflammatory activity by measuring the inhibition of protein denaturation, with IC50 values ranging from 46.29 to 100.60 μg/mL. acs.org The presence of hydroxyl and methoxy (B1213986) groups on the structure was found to enhance this activity. acs.org

| Compound Series | Specific Compound | Activity | Result | Reference |

|---|---|---|---|---|

| Benzothiazole-sulphonamides | 17c | Anti-inflammatory (% inhibition of edema) | 72% (1h), 76% (2h), 80% (3h) | nih.gov |

| Benzothiazole-sulphonamides | 17i | Anti-inflammatory (% inhibition of edema) | 64% (1h), 73% (2h), 78% (3h) | nih.gov |

| Benzothiazole-sulphonamides | 17c | Analgesic (ED50 µM/kg) | 96 (0.5h), 102 (1h), 89 (2h) | nih.gov |

| Benzothiazole-sulphonamides | 17i | Analgesic (ED50 µM/kg) | 84 (0.5h), 72 (1h), 69 (2h) | nih.gov |

| Thiazole-based hydrazides | Various | Anti-inflammatory (IC50 µg/mL) | 46.29 - 100.60 | acs.org |

Antioxidant Activity

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defense mechanisms, is implicated in numerous diseases. mdpi.comsemanticscholar.org Thiazole derivatives have emerged as a class of compounds with significant antioxidant potential. mdpi.com The incorporation of a thiazole ring into molecular structures, particularly those also containing phenolic fragments like catechol, is a promising strategy for developing novel antioxidants. mdpi.commdpi.comnih.gov These compounds can neutralize ROS and reduce oxidative stress. nih.govresearchgate.net

The antioxidant capacity of thiazole derivatives is often attributed to their ability to donate electrons or hydrogen atoms to neutralize free radicals. mdpi.com Studies have shown that thiazole derivatives with phenolic substituents, especially those with 2,6-di-tert-butylphenol (B90309) fragments, exhibit high antioxidant activity, in some cases exceeding that of the standard antioxidant 4-methyl-2,6-di-tert-butylphenol. mdpi.com

The antioxidant activity of thiazole derivatives is frequently evaluated through their ability to scavenge various free radicals. Common assays include the use of 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS), and nitric oxide (NO) radicals. semanticscholar.org

In one study, a series of phenolic thiazoles were synthesized and evaluated for their antiradical potential. semanticscholar.org Several of the synthesized compounds (5a-b, 7a-b, and 8a-b) demonstrated remarkable antioxidant and radical scavenging properties, with some showing lower IC50 values in the ABTS assay than the standard, ascorbic acid. semanticscholar.org Another investigation into N-methyl substituted thiazole-derived polyphenolic compounds found that derivatives 7j and 7k had significantly enhanced antioxidant activity compared to standards like ascorbic acid and Trolox in both DPPH and ABTS assays. mdpi.com The presence of a catechol moiety is a key contributor to this activity. mdpi.com

| Compound Series | Assay | Most Active Compound(s) | IC50 (µM) | Reference |

|---|---|---|---|---|

| Phenolic Thiazoles | ABTS | 5a, 5b, 7b, 8a, 8b | More active than Ascorbic Acid | semanticscholar.org |

| N-Methyl Thiazole Polyphenols | DPPH | 7j, 7k | Significantly better than Trolox | mdpi.com |

| N-Methyl Thiazole Polyphenols | ABTS | 7j, 7k | Significantly better than Trolox | mdpi.com |

| Thiazolyl-Catechols | DPPH | 3g, 3h | Significant activity | nih.gov |

| Thiazolyl-Catechols | ABTS | 3g, 3h | Significant activity | nih.gov |

Neurological and Psychotropic Activities

Thiazole-containing compounds have been identified as possessing a range of neurological and psychotropic activities, with a particular focus on their potential as anticonvulsant agents for the treatment of epilepsy. biointerfaceresearch.com

Epilepsy is a central nervous system disorder characterized by abnormal brain activity leading to seizures. biointerfaceresearch.com Thiazole and its derivatives, often in combination with other heterocyclic systems like thiazolidin-4-one, have been explored for their ability to prevent or reduce the severity of seizures. biointerfaceresearch.commdpi.com The anticonvulsant activity of the thiazole moiety is thought to be related to its function as a constrained pharmacophore at the receptor site. biointerfaceresearch.com

The anticonvulsant properties of these derivatives are typically evaluated in vivo using models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. biointerfaceresearch.commdpi.com In one study, a series of novel thiazolidine-4-one substituted thiazoles were synthesized and screened. biointerfaceresearch.com The compound designated PTT6 emerged as the most active in this series, suggesting it could be a lead molecule for developing new antiepileptic drugs. biointerfaceresearch.com Another investigation of thiopyrano[2,3-d]thiazole derivatives identified three compounds (12, 14, and 16) with pronounced anticonvulsant effects in the scPTZ model, positively affecting seizure latency and duration. nih.govresearchgate.net The activity of compound 14 was found to be comparable to the reference drug, sodium valproate. nih.govresearchgate.net

| Compound Series | Screening Model | Notable Compound(s) | Observed Effect | Reference |

|---|---|---|---|---|

| Thiazolidine-4-one substituted thiazoles | MES & scPTZ | PTT6 | Most active of the series | biointerfaceresearch.com |

| Thiopyrano[2,3-d]thiazoles | scPTZ | 12, 14, 16 | Pronounced anticonvulsant effect | nih.govresearchgate.net |

| Thiopyrano[2,3-d]thiazoles | scPTZ | 14 | Activity equivalent to sodium valproate | nih.govresearchgate.net |

| Thiazole-Bearing 4-Thiazolidinones | PTZ | Ib, IId, IIj | Significant anticonvulsant effect | mdpi.com |

| Thiazole-Bearing 4-Thiazolidinones | MES | Ib, IId, IIj | Activity not inferior to carbamazepine | mdpi.com |

Enzyme Inhibition Studies

The ability of thiazole derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential. nih.gov These compounds have been shown to target a variety of enzymes involved in different pathological processes, including inflammation, cancer, and neurodegenerative diseases. nih.govmetu.edu.trnih.gov

In the context of anti-inflammatory action, thiazole carboxamide derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, COX-1 and COX-2. metu.edu.tracs.org One study found that a series of synthesized compounds showed potent and selective inhibition of COX-2. metu.edu.tr Compound 2f, which has a bulky trimethoxy group, was the most selective inhibitor of COX-2 over COX-1. metu.edu.tr Another series of thiazole carboxamides also showed good selectivity toward COX-2, with compound 2a having the highest selectivity ratio. acs.org

Thiazole derivatives are also prominent as kinase inhibitors, which is highly relevant to cancer therapy. nih.gov For example, thiazole derivatives containing a phenyl sulfonyl group have been synthesized as inhibitors of the B-RAFV600E kinase, with some compounds showing exceptional inhibitory effects at nanomolar concentrations. nih.gov Other studies have identified thiazole derivatives as potent inhibitors of VEGFR-2, an enzyme involved in angiogenesis, and aromatase, an enzyme linked to breast cancer. mdpi.com

Furthermore, in the area of neurodegenerative diseases, thiazole derivatives have been investigated as inhibitors of cholinesterase enzymes like acetylcholinesterase (AChE). nih.gov A series of thiazolylhydrazone derivatives were synthesized, and compounds 3a, 3c, and 3i showed significant inhibitory activity against AChE. nih.gov

| Compound Series | Target Enzyme | Most Active Compound(s) | Result (IC50) | Reference |

|---|---|---|---|---|

| Thiazole Carboxamides | COX-2 | 2a | 0.958 µM | acs.org |

| Thiazole Carboxamides | COX-1 | 2b | 0.239 µM | acs.org |

| Thiazole-Phenyl Sulphonyls | B-RAFV600E Kinase | Compound 40 | 23.1 nM | nih.gov |

| Thiazole Derivatives | VEGFR-2 | 4c | 0.15 µM | mdpi.com |

| Thiazolylhydrazones | Acetylcholinesterase (AChE) | 3c | Significant Inhibition | nih.gov |

| Thiazolylhydrazones | Monoamine Oxidase B (MAO-B) | 3c | 1.015 µM | nih.gov |

Kinase Inhibition (e.g., Rho-associated Kinase (ROCK), CDK9, CDK4/6, Lck, Src/Abl Kinases)

Thiazole derivatives have emerged as significant inhibitors of various protein kinases, which are critical regulators of cellular processes. nih.gov Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets. nih.gov

Cyclin-Dependent Kinases (CDK4/6 & CDK9): A series of 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been developed as highly potent and selective inhibitors of CDK4 and CDK6. acs.org One compound, designated as 78 , exhibited exceptional potency with Kᵢ values of 1 nM for CDK4 and 34 nM for CDK6. acs.org This inhibition leads to cell cycle arrest in the G1 phase, thereby preventing cancer cell proliferation. acs.org For instance, at a concentration of 0.40 µM, compound 78 caused 85% of MV4-11 cells to accumulate in the G1 phase. acs.org Other selective CDK4/6 inhibitors that have reached clinical application include Palbociclib , Ribociclib , Abemaciclib , and Dalpiciclib Isethionate . acs.orgnih.gov Abemaciclib, for example, is a potent inhibitor of CDK4 (IC₅₀ = 2 nM) and CDK6 (IC₅₀ = 10 nM). nih.gov Furthermore, certain novel thiazole compounds have shown inhibitory potential against CDK enzymes, with some demonstrating significant anticancer activity across numerous cancer cell lines. nih.gov

B-RAF Kinase: Researchers have synthesized thiazole derivatives containing a phenyl sulfonyl group that act as inhibitors of the B-RAFV600E kinase. nih.gov One such compound demonstrated an IC₅₀ value of 23.1 ± 1.2 nM, showing more potent inhibition than the standard drug dabrafenib (IC₅₀ of 47.2 ± 2.5 nM). nih.gov

Src Family Kinases (SFKs): An aminothiazole derivative of dasatinib , where a methylene (B1212753) unit replaces the amide linker, has been identified as a potent inhibitor of Src family kinases, characterized by slow dissociation rates. mdpi.com

VEGFR-2 Kinase: A novel thiazole derivative, compound 4c (a 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one), was found to be an effective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.com It displayed an IC₅₀ of 0.15 µM, comparable to the standard drug Sorafenib (IC₅₀ = 0.059 µM). mdpi.com

Table 1: Kinase Inhibition by Thiazole Derivatives

| Compound | Target Kinase | Inhibitory Concentration | Source |

|---|---|---|---|

| Compound 78 | CDK4 | Kᵢ = 1 nM | acs.org |

| Compound 78 | CDK6 | Kᵢ = 34 nM | acs.org |

| Abemaciclib | CDK4 | IC₅₀ = 2 nM | nih.gov |

| Abemaciclib | CDK6 | IC₅₀ = 10 nM | nih.gov |

| Dalpiciclib Isethionate | CDK4 | IC₅₀ = 12.4 nM | nih.gov |

| Dalpiciclib Isethionate | CDK6 | IC₅₀ = 9.9 nM | nih.gov |

| Thiazole Derivative (Compound 40) | B-RAFV600E | IC₅₀ = 23.1 ± 1.2 nM | nih.gov |

| Compound 4c | VEGFR-2 | IC₅₀ = 0.15 µM | mdpi.com |

DNase I Inhibition

Deoxyribonuclease I (DNase I) is an enzyme implicated in the pathophysiology of several diseases, and its inhibition represents a potential therapeutic strategy. nih.gov Thiazole and thiazolidinone derivatives have been identified as novel inhibitors of this enzyme. nih.govnih.gov

In one study, a library of 43 thiazole derivatives was evaluated for inhibitory activity against bovine pancreatic DNase I. nih.gov Nine of these compounds showed better inhibitory properties than the reference inhibitor, crystal violet (IC₅₀ = 346.39 μM). nih.gov Two compounds, 5 and 29 , were the most potent, with IC₅₀ values under 100 μM. nih.gov Compound 29 (4-((4-(3-bromo-4-morpholinophenyl)thiazol-2-yl)amino)phenol) was highlighted as a promising dual inhibitor of both DNase I and 5-lipoxygenase. nih.gov

Another study focused on thiazolidinones, synthesizing twelve new compounds and evaluating them alongside 41 previously synthesized ones. nih.gov Ten of these compounds inhibited bovine pancreatic DNase I with IC₅₀ values below 200 μM. nih.gov The most potent inhibitor identified was (3-Methyl-1,4-dioxothiazolidin-2-ylidene)-N-(2-phenylethyl)ethanamide (41) , which inhibited both commercial bovine pancreatic DNase I and DNase I in rat liver homogenate with IC₅₀ values of 115.96 ± 11.70 μM and 151.36 ± 15.85 μM, respectively. nih.gov

Table 2: DNase I Inhibition by Thiazole and Thiazolidinone Derivatives

| Compound | Enzyme Source | IC₅₀ (µM) | Source |

|---|---|---|---|

| Compound 5 | Bovine Pancreatic DNase I | <100 | nih.gov |

| Compound 29 | Bovine Pancreatic DNase I | <100 | nih.gov |

| Compound 41 | Bovine Pancreatic DNase I | 115.96 ± 11.70 | nih.gov |

| Compound 41 | Rat Liver DNase I | 151.36 ± 15.85 | nih.gov |

| Crystal Violet (Reference) | Bovine Pancreatic DNase I | 346.39 | nih.gov |

DprE1 Inhibition

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it a key target for the development of new anti-tubercular drugs. vlifesciences.comresearchgate.net Several classes of thiazole-containing compounds have been identified as potent DprE1 inhibitors. vlifesciences.comresearchgate.net

Benzothiazole derivatives, such as the benzothiazinone BTZ043 and the benzothiazolyl derivative TCA1 , are known DprE1 inhibitors. vlifesciences.com TCA1 acts as a selective, noncovalent inhibitor of DprE1. vlifesciences.com Inspired by these findings, researchers have developed novel benzothiazolylpyrimidine-5-carboxamides. nih.gov A structure-based drug discovery approach yielded compounds like 7a and 7o , which were found to be highly selective DprE1 inhibitors with good oral bioavailability. nih.gov

In a separate study, 1,2,3-triazole-linked benzoxazole (B165842) derivatives were synthesized and evaluated. tandfonline.com Two compounds, BOK-2 and BOK-3 , showed significant DprE1 inhibition with IC₅₀ values of 2.2 ± 0.1 μM and 3.0 ± 0.6 μM, respectively, comparable to the standard drug TCA-1 (IC₅₀ = 3.0 ± 0.2 μM). tandfonline.com Additionally, a series of (Z)-1-(benzo[d]thiazol-2-yl)-2-(3-substituted thiazolidine-4-one) hydrazine (B178648) derivatives were synthesized, with molecular docking studies suggesting an excellent binding affinity toward the DprE1 receptor. researchgate.net

Table 3: DprE1 Inhibition by Thiazole-Related Derivatives

| Compound | Chemical Class | IC₅₀ (µM) | Source |

|---|---|---|---|

| BOK-2 | 1,2,3-Triazole-linked benzoxazole | 2.2 ± 0.1 | tandfonline.com |

| BOK-3 | 1,2,3-Triazole-linked benzoxazole | 3.0 ± 0.6 | tandfonline.com |

| TCA-1 (Standard) | Benzothiazolyl derivative | 3.0 ± 0.2 | tandfonline.com |

Cholinesterase and Glycosidase Inhibition

Cholinesterase Inhibition: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for treating Alzheimer's disease. mdpi.com Thiazole derivatives have been extensively studied for this purpose. A series of benzimidazole-based thiazoles demonstrated good inhibitory potential against both enzymes, with IC₅₀ values ranging from 0.10 ± 0.05 to 11.10 ± 0.30 µM for AChE and 0.20 ± 0.050 to 14.20 ± 0.10 µM for BuChE. mdpi.com Compounds 16 and 21 from this series were the most potent inhibitors. mdpi.com In another study, while most synthesized thiazole derivatives showed weak BuChE inhibition, they exhibited significant AChE inhibition. researchgate.net Compound 6l was the most potent, with an IC₅₀ of 0.079 ± 0.16 µM, comparable to the drug Donepezil (IC₅₀ = 0.056 ± 0.22 µM). researchgate.net However, other studies reported that their synthesized thiazole derivatives were generally weak inhibitors of both AChE and BuChE. tandfonline.comdergipark.org.trtandfonline.com For instance, one study found the highest AChE inhibition for compound 2e was a percentage inhibition of 27.73% at a 50 μM concentration. tandfonline.comtandfonline.com

Glycosidase Inhibition: α-Glucosidase inhibitors are used to manage type 2 diabetes by delaying carbohydrate digestion. mdpi.com Several series of thiazole derivatives have shown potent α-glucosidase inhibitory activity. nih.govnih.gov A series of coumarin-linked thiazole derivatives were potent inhibitors, with IC₅₀ values ranging from 0.14 to 9.38 μM. nih.gov Another study of 21 thiazole derivatives found that all showed good α-glucosidase inhibitory activity, with IC₅₀ values from 18.23 ± 0.03 to 424.41 ± 0.94 μM. nih.gov Compounds 7 (IC₅₀ = 36.75 ± 0.05 μM) and 8 (IC₅₀ = 18.23 ± 0.03 μM) were more potent than the standard drug acarbose (B1664774) (IC₅₀ = 38.25 ± 0.12 μM). nih.gov Similarly, a series of benzothiazole-triazole derivatives exhibited superior α-glucosidase inhibitory activity (IC₅₀ range of 20.7 to 61.1 μM) compared to acarbose (IC₅₀ = 817.38 μM). mdpi.com

Table 4: Cholinesterase and α-Glucosidase Inhibition by Thiazole Derivatives

| Compound Class/Number | Target Enzyme | IC₅₀ Value (µM) | Source |

|---|---|---|---|

| Benzimidazole-based thiazoles | AChE | 0.10 - 11.10 | mdpi.com |

| Benzimidazole-based thiazoles | BuChE | 0.20 - 14.20 | mdpi.com |

| Compound 6l | AChE | 0.079 ± 0.16 | researchgate.net |

| Coumarin-linked thiazoles | α-Glucosidase | 0.14 - 9.38 | nih.gov |

| Thiazole derivative (Compound 8) | α-Glucosidase | 18.23 ± 0.03 | nih.gov |

| Benzothiazole-triazole derivatives | α-Glucosidase | 20.7 - 61.1 | mdpi.com |

| Acarbose (Standard) | α-Glucosidase | 38.25 ± 0.12 | nih.gov |

Poly(ADP-Ribose) Polymerase-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways like BRCA mutations. nih.gov Thiazole-containing compounds have been developed as potent PARP-1 inhibitors. nih.govnih.gov

A series of 4-thiazol-yl substituted pyrrolocarbazoles were synthesized and shown to be effective PARP-1 inhibitors. nih.gov In another study, optimization of a lead compound, (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-7-carboxamide, led to the development of a tetrazolyl analogue (51 ) with an improved PARP-1 IC₅₀ value of 35 nM. nih.gov This represented a significant improvement in potency, demonstrating that appending specific heterocyclic motifs like thiazole or its isosteres can enhance PARP inhibitory activity. nih.gov These inhibitors function by blocking the catalytic activity of PARP proteins, which hydrolyze NAD⁺ to form poly(ADP-ribose) chains, a process crucial for recruiting other DNA repair proteins. nih.gov

β-Ketoacyl-ACP Synthase Protein Inhibition

The β-ketoacyl-acyl carrier protein (ACP) synthases (KAS) are crucial enzymes in the type II fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival. nih.gov This makes them attractive targets for novel antibacterial agents. acs.org The natural product thiolactomycin , a thiolactone-containing antibiotic, is a known inhibitor of KAS enzymes. nih.gov

Thiazole-based compounds have also been investigated as inhibitors of this pathway. Specifically, β-Ketoacyl-ACP synthase III (FabH), which initiates fatty acid synthesis, is a highly conserved target among bacteria. acs.org Structure-based design has led to the development of a benzoylaminobenzoic acid series of compounds as potent inhibitors of FabH, which have demonstrated strong antibacterial activity. acs.org While not directly thiazoles, the principles of targeting the active site, which accommodates natural inhibitors like thiolactomycin, guide the design of new synthetic inhibitors, including those potentially based on a thiazole scaffold. nih.govacs.org

Other Biological Applications

The versatile thiazole scaffold is present in compounds exhibiting a wide range of other biological activities, highlighting its importance in medicinal chemistry. tandfonline.comnih.govnih.gov

Anticancer Activity: Beyond kinase inhibition, thiazole derivatives show broad anticancer effects. tandfonline.comnih.gov They have been evaluated against various cancer cell lines, including hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and A-431 cells. mdpi.comnih.gov For example, a novel 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one derivative (4c ) was found to be highly active against MCF-7 and HepG2 cells with IC₅₀ values of 2.57 ± 0.16 and 7.26 ± 0.44 µM, respectively. mdpi.com Some thiazole derivatives also act as DNA topoisomerase IB inhibitors, with compound 8 ((E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole) showing potency comparable to camptothecin. mdpi.com

Antimicrobial Activity: Thiazole derivatives possess significant antibacterial and antifungal properties. nih.goveurekaselect.com One study reported that compounds 43a, 43b, 43c, and 44 showed antimicrobial activity comparable to the standard drug norfloxacin . nih.gov Another derivative, compound 25d , was equipotent to chloramphenicol (MIC 6.25 μg/mL) against several bacterial strains, including S. aureus and E. coli. nih.gov

Antioxidant Activity: Many thiazole derivatives have been reported to have potent antioxidant properties, often evaluated using DPPH radical scavenging assays. tandfonline.comtandfonline.com In one study, compounds 2d and 2g were identified as potent antioxidant agents with IC₅₀ values of 29.12 ± 0.008 μM and 25.14 ± 0.003 μM, respectively, which was more effective than the reference, gallic acid. tandfonline.com

Anti-inflammatory and Analgesic Activity: The thiazole nucleus is a component of compounds with anti-inflammatory and analgesic effects. tandfonline.comnih.gov For instance, the monoclinic form of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate proved to be a powerful analgesic and anti-inflammatory agent, exceeding the activity of Piroxicam and Meloxicam (B1676189) in a carrageenan edema model. mdpi.com

Anticonvulsant Activity: Certain thiazole-linked azoles have been tested for anti-seizure activity. nih.gov Analogues 7a and 7b provided protection ranging from 33% to 100% in anti-MES and anti-scPTZ seizure models. nih.gov

Table 5: Summary of Other Biological Activities of Thiazole Derivatives

| Biological Activity | Compound/Derivative | Finding | Source |

|---|---|---|---|

| Anticancer | Compound 4c | IC₅₀ = 2.57 µM (MCF-7), 7.26 µM (HepG2) | mdpi.com |

| Antimicrobial | Compound 25d | MIC = 6.25 μg/mL (vs. S. aureus, E. coli) | nih.gov |

| Antioxidant | Compound 2g | IC₅₀ = 25.14 µM (DPPH assay) | tandfonline.com |

| Anti-inflammatory | Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate | More potent than Piroxicam and Meloxicam | mdpi.com |

| Anticonvulsant | Analogues 7a & 7b | 33-100% protection in seizure models | nih.gov |

Anti-HIV Activity

While direct research on the anti-HIV activity of Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine is not prominently available in the reviewed literature, the broader class of thiazole derivatives has emerged as a promising source of novel anti-HIV agents. researchgate.netsemanticscholar.orgglobalresearchonline.net These compounds can target the human immunodeficiency virus (HIV) through various mechanisms, demonstrating efficacy against both wild-type and drug-resistant viral strains. researchgate.netnih.gov

A significant area of investigation involves thiazole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs). benthamdirect.com The enzyme reverse transcriptase is crucial for the replication of the HIV virus, and its inhibition is a key strategy in antiretroviral therapy. Researchers have synthesized and identified several thiazolyl thiourea (B124793) derivatives that act as potent NNRTIs. benthamdirect.com Six lead compounds from this class have demonstrated subnanomolar IC50 values, indicating high potency in inhibiting HIV replication. benthamdirect.com These compounds also showed minimal toxicity to human peripheral blood mononuclear cells, a critical factor for therapeutic agents. benthamdirect.com

Furthermore, some thiazole-based compounds have shown remarkable activity against HIV-1 strains that have developed resistance to existing NNRTI drugs. benthamdirect.com For instance, certain thiazole-acetamide derivatives have been identified as potent inhibitors of HIV-1 replication. acs.org One particular compound in this series exhibited a 97.21% inhibition of HIV-1 replication and was found to be a potent inhibitor of the HIV-1 Reverse Transcriptase enzyme in vitro. acs.org

The development of hybrid molecules, where the thiazole ring is combined with other pharmacologically active scaffolds like indole, has also yielded promising anti-HIV candidates. nih.gov This approach aims to enhance the antiviral activity and overcome challenges such as drug resistance. The versatility of the thiazole nucleus allows for structural modifications to optimize potency and selectivity, making it a continued focus in the search for new and more effective anti-HIV therapies. researchgate.netnih.gov

| Compound Class | Target | Key Findings |

| Thiazolyl Thiourea Derivatives | HIV-1 Reverse Transcriptase (NNRTI) | Subnanomolar IC50 values; minimal cytotoxicity; high selectivity indices; potent against NNRTI-resistant strains. benthamdirect.com |

| Thiazole-Acetamide Derivatives | HIV-1 Reverse Transcriptase | High inhibition of HIV-1 replication (up to 97.21%); potent in vitro inhibitory activity against the enzyme. acs.org |

| Thiazole-Indole Hybrids | Multiple (mechanism varies) | Promising anti-HIV activity, leveraging the combined pharmacological properties of both scaffolds. nih.gov |

| N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives | Wild-type HIV-1 | Moderate to potent activity, with some compounds showing high efficacy against MT-4 cells. weedscience.org |

Herbicidal Potential

Beyond its applications in medicine, the thiazole scaffold is also a subject of interest in agrochemicals, particularly in the development of herbicides. semanticscholar.orgresearchgate.net While specific data on the herbicidal activity of this compound is not detailed in the available literature, research on related thiazole derivatives demonstrates their potential for weed control. nih.govbenthamdirect.com

A notable mechanism of action for some herbicidal thiazole derivatives is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). benthamdirect.com PPO is essential for the biosynthesis of chlorophyll (B73375) in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, upon light exposure, causes rapid cell membrane damage and plant death. A series of aryl thiazole compounds have been synthesized and tested as PPO inhibitors, showing good herbicidal activities in laboratory settings. benthamdirect.com Several of these compounds achieved an 80% inhibition rate against broadleaf weeds like Amaranthus retroflexus (redroot pigweed) and Eclipta prostrata (false daisy) when applied post-emergence. benthamdirect.com

Thiadiazole derivatives, which are structurally related to thiazoles, have also been developed as commercial herbicides for selective weed control in major crops like corn and sugarcane. researchgate.net The herbicidal action of these compounds can involve the inhibition of photosynthesis and the disruption of chloroplast structure. researchgate.net

Interestingly, some thiazole derivatives are being developed not as herbicides themselves, but as "safeners." nih.gov Herbicide safeners are chemicals used to protect crop plants from the phytotoxic effects of herbicides. A series of novel thiazole phenoxypyridine derivatives have been shown to protect maize from injury caused by the PPO-inhibiting herbicide fomesafen (B1673529). nih.gov These safeners appear to work by competing with the herbicide for binding to the target enzyme in the crop plant, thereby mitigating the herbicide's damaging effects. nih.gov

The exploration of thiazole derivatives in agriculture highlights the structural versatility of this heterocyclic ring, enabling the design of molecules with specific activities, from direct weed control to crop protection.

| Thiazole Derivative Class | Mode of Action | Target Weeds/Application |

| Aryl Thiazole Derivatives | PPO Inhibition | Amaranthus retroflexus, Eclipta prostrata (post-emergence). benthamdirect.com |

| Thiazole Phenoxypyridines | Herbicide Safener | Protects maize from fomesafen (a PPO inhibitor) injury. nih.gov |

| Tetrahydrophthalimide derivatives containing thiadiazole | PPO Inhibition | Effective against broadleaf weeds like Abutilon theophrasti, Amaranthus retroflexus, and Portulaca oleracea. acs.org |

V. Mechanism of Action of Ethyl 4 Methyl Thiazol 2 Ylmethyl Amine and Thiazole Based Agents

Molecular Target Identification and Ligand-Receptor Interactions

Thiazole (B1198619) derivatives have been identified as ligands for a diverse range of biological receptors and proteins, demonstrating their versatility in drug design. The specific nature of the substitutions on the thiazole ring dictates the target affinity and selectivity.

One major area of investigation is in oncology, where thiazole-containing drugs like Dasatinib and Dabrafenib are known to target and inhibit protein tyrosine kinases, which are crucial regulators of cell proliferation and survival. researchgate.net Other research has identified bis-thiazole derivatives as potential inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in cell cycle progression and apoptosis. frontiersin.orgnih.gov Molecular docking studies of these compounds revealed high binding affinities within the kinase's active site. researchgate.netfrontiersin.org

Beyond kinases, thiazole-based compounds have been developed as high-affinity ligands for various receptors. A series of pyridyl-substituted thiazole derivatives were identified as potent ligands for the sigma-1 (σ1) receptor, with some candidates exhibiting low nanomolar affinity (Ki = 1.3 to 1.9 nM) and over 1500-fold selectivity against the σ2 subtype. nih.gov These interactions are stabilized by hydrophobic forces and compensated by lower desolvation energy. nih.gov In the central nervous system, thiazole carboxamide derivatives have been explored as modulators of GluA2-containing AMPA receptors, which are implicated in neurological disorders. nih.gov Docking studies suggest these compounds interact with critical residues in the receptor's binding pocket, similar to known antagonists. nih.gov Furthermore, other thiazole derivatives have been designed to act as agonists for cannabinoid CB2 receptors, which are involved in inflammatory processes. researchgate.net

Table 1: Examples of Molecular Targets for Thiazole-Based Agents

| Thiazole Derivative Class | Molecular Target | Key Findings | Reference |

|---|---|---|---|

| Pyridyl-substituted thiazoles | Sigma-1 (σ1) Receptor | High affinity (Ki = 1.3 nM) and high selectivity (>1500-fold over σ2). | nih.gov |

| Thiazole Carboxamides | GluA2 AMPA Receptors | Act as modulators, interacting with key residues in the binding pocket. | nih.gov |

| Bis-Thiazoles | Pim-1 Kinase | Identified as potential inhibitors through molecular docking studies. | frontiersin.orgnih.gov |

| Thiazole-based Thiosemicarbazones | Rab7b Protein | Compounds predicted to fit into the binding site of the target protein. | nih.gov |

| Benzothiazoles | Cannabinoid CB2 Receptor | Act as agonists with low nanomolar functional activity. | researchgate.net |

Enzyme Inhibition Mechanisms

A primary mechanism through which thiazole-based agents exert their biological effects is the inhibition of key enzymes. This inhibition can be highly specific and potent, making these compounds valuable as therapeutic agents and research tools.

Thiazole derivatives are prominent as inhibitors of various protein kinases. nih.gov For instance, certain compounds have demonstrated significant inhibitory effects against the Epidermal Growth Factor Receptor (EGFR) and the PI3K/mTOR signaling pathway. nih.gov A specific 3-thiazolyl-indole derivative showed an IC50 value of 0.184 µM against EGFR. nih.gov Other derivatives have been engineered to be potent inhibitors of enzymes like B-RAFV600E kinase (IC50 = 23.1 nM) and Cyclin-Dependent Kinase 9 (CDK9), with IC50 values in the sub-micromolar range. nih.gov Novel 1,3-thiazole analogues have also shown potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) with IC50 values as low as 0.093 µM. mdpi.com

In addition to kinases, thiazole compounds inhibit metabolic enzymes. A study on 2-amino thiazole derivatives revealed potent inhibition of human carbonic anhydrase isoenzymes (hCA I and hCA II) and cholinesterases (AChE and BChE). nih.gov For example, 2-amino-4-(4-chlorophenyl)thiazole was a highly effective inhibitor of hCA I with a Ki of 0.008 µM. nih.gov Similarly, 2-amino-4-(4-bromophenyl)thiazole (B182969) strongly inhibited BChE with a Ki of 0.083 µM. nih.gov Other research has focused on developing thiazole carboxamides as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. acs.orgmetu.edu.tr One such derivative displayed an IC50 of 0.191 µM against COX-2. acs.org

Table 2: Enzyme Inhibition by Thiazole Derivatives

| Thiazole Derivative | Target Enzyme | Inhibition Value (IC50/Ki) | Reference |

|---|---|---|---|

| Compound 4c (a 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one) | VEGFR-2 | IC50 = 0.15 µM | mdpi.com |

| Compound 4 (a 1,3-thiazole derivative) | VEGFR-2 | IC50 = 0.093 µM | mdpi.com |

| Compound 23 (a 3-thiazolyl-indole) | EGFR | IC50 = 0.184 µM | nih.gov |

| Compound 40 (a phenyl sulfonyl-containing thiazole) | B-RAFV600E Kinase | IC50 = 23.1 nM | nih.gov |

| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I (hCA I) | Ki = 0.008 µM | nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | Ki = 0.083 µM | nih.gov |

| Compound 2b (a thiazole carboxamide) | COX-2 | IC50 = 0.191 µM | acs.org |

| Compound 10 (a thiazole-based derivative) | Acetylcholinesterase (AChE) | IC50 = 103.24 nM | acs.org |

Interference with Cellular Processes (e.g., Tubulin Polymerization, Cell Cycle Progression, Apoptosis Induction)

Many thiazole-based agents, particularly those developed for anticancer applications, function by disrupting fundamental cellular processes, leading to cytostasis or cytotoxicity.

Tubulin Polymerization: Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption is a validated anticancer strategy. nih.gov Numerous thiazole derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govmdpi.comacs.org These agents often bind to the colchicine (B1669291) binding site on β-tubulin, preventing the assembly of microtubules. nih.govmdpi.com For example, a thiazole-naphthalene derivative (compound 5b) was found to inhibit tubulin polymerization with an IC50 value of 3.3 µM, which is more potent than the reference drug colchicine in the same assay. nih.gov Another series of thiazole-based chalcones also demonstrated significant tubulin polymerization inhibition. mdpi.com

Cell Cycle Progression: By disrupting microtubule dynamics or inhibiting key cell cycle enzymes like CDKs, thiazole derivatives can cause cells to arrest at specific phases of the cell cycle. The most commonly reported effect is arrest at the G2/M phase, consistent with the mechanism of tubulin destabilization. nih.govacs.org For example, the tubulin inhibitor 5b was shown to arrest MCF-7 breast cancer cells at the G2/M phase. nih.gov Other thiazole compounds have been found to induce arrest at the G1/S or pre-G1 phases. nih.govmdpi.comresearchgate.net One thiazole derivative (compound 4c) caused a significant accumulation of cells (37.36%) in the pre-G1 phase in MCF-7 cells, indicating cell death. mdpi.comresearchgate.net

Apoptosis Induction: The ultimate fate of cancer cells treated with effective thiazole agents is often programmed cell death, or apoptosis. Cell cycle arrest and other cellular stresses triggered by these compounds can initiate apoptotic signaling cascades. Studies have shown that thiazole derivatives induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. acs.orgnih.gov This is often evidenced by the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins like Bcl-2, loss of mitochondrial membrane potential, and the activation of executioner caspases like caspase-3. frontiersin.orgnih.govacs.orgnih.gov For instance, a thiazole derivative (compound 4c) increased early-stage apoptosis in MCF-7 cells by over 40-fold compared to untreated cells. mdpi.comresearchgate.net Another bis-thiazole compound (5f) induced apoptosis in 82.76% of treated ovarian cancer cells. frontiersin.orgnih.gov

Table 3: Effects of Thiazole Derivatives on Cellular Processes

| Compound/Class | Cell Line | Effect | Quantitative Data | Reference |

|---|---|---|---|---|

| Thiazole-naphthalene (Cmpd 5b) | MCF-7 | Tubulin Polymerization Inhibition | IC50 = 3.3 µM | nih.gov |

| Thiazole-chalcone (Cmpd 2e) | - | Tubulin Polymerization Inhibition | IC50 = 7.78 µM | mdpi.com |

| Thiazole-naphthalene (Cmpd 5b) | MCF-7 | Cell Cycle Arrest | Arrest at G2/M phase | nih.gov |

| Thiazole derivative (Cmpd 4c) | MCF-7 | Cell Cycle Arrest | 37.36% accumulation in pre-G1 | mdpi.comresearchgate.net |

| Bis-thiazole (Cmpd 5f) | KF-28 (Ovarian) | Cell Cycle Arrest | Arrest at G1 phase | frontiersin.orgnih.gov |

| Thiazole derivative (Cmpd 4c) | MCF-7 | Apoptosis Induction | Early apoptosis increased to 22.39% (from 0.51%) | mdpi.comresearchgate.net |

| Bis-thiazole (Cmpd 5f) | KF-28 (Ovarian) | Apoptosis Induction | 82.76% of cells undergo apoptosis | frontiersin.orgnih.gov |

Reactive Metabolite Formation and Biological Consequences

While the thiazole ring is key to the therapeutic activity of many drugs, its metabolism can sometimes lead to the formation of reactive metabolites (RMs). This bioactivation is typically catalyzed by cytochrome P450 (CYP) enzymes in the liver. researchgate.netacs.orgnih.gov

Quantum chemical studies have explored the molecular mechanisms of thiazole biotransformation. researchgate.netnih.gov The primary metabolic pathways involve oxidation of the thiazole ring to form intermediates such as epoxides, S-oxides, N-oxides, and oxaziridines. researchgate.netacs.org Of these, epoxidation of the C4-C5 double bond is often the most energetically favorable pathway. researchgate.netacs.orgnih.gov The presence of an amino group on the thiazole ring can further facilitate these metabolic reactions. nih.gov

These RMs are often electrophilic and can covalently bind to cellular macromolecules, including DNA and, most notably, proteins. researchgate.netnih.gov This covalent modification can lead to several biological consequences. One significant outcome is the inactivation of the metabolizing CYP enzymes themselves, a process known as mechanism-based inhibition (MBI). researchgate.net This occurs when the RM forms a covalent adduct with an amino acid residue (like serine or threonine) in the enzyme's active site. researchgate.net The formation of these RMs is also a key factor in idiosyncratic adverse drug reactions and potential organ toxicity, particularly hepatotoxicity. nih.govnih.gov

A well-documented example involves the drugs sudoxicam (B611048) and meloxicam (B1676189). Both thiazole-containing drugs can be bioactivated to a reactive thioamide, but meloxicam is significantly less hepatotoxic. nih.gov This is because meloxicam has an additional methyl group that provides an alternative, competing detoxification pathway via hydroxylation, thereby shunting metabolism away from the formation of the toxic RM. nih.gov This highlights how subtle structural modifications can profoundly influence the metabolic fate and safety profile of thiazole-based agents. nih.gov

Table 4: Predicted Metabolic Pathways of the Thiazole Ring by CYPs

| Metabolic Pathway | Reactive Metabolite Formed | Calculated Energy Barrier (kcal/mol) | Biological Consequence | Reference |

|---|---|---|---|---|

| Epoxidation | Epoxide | 13.63 | Can rearrange to toxic isomers, form adducts with proteins. | researchgate.netacs.orgnih.gov |

| S-oxidation | S-oxide | 14.56 | Formation of a reactive intermediate. | researchgate.netacs.orgnih.gov |

| N-oxidation | N-oxide | 17.90 | Formation of a reactive intermediate. | researchgate.netacs.orgnih.gov |

| Oxaziridine Formation | Oxaziridine | 20.20 | Formation of a reactive intermediate. | researchgate.netacs.orgnih.gov |

Vii. Computational Chemistry and in Silico Approaches

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand, such as Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine, to the active site of a target protein.

Research on structurally related thiazole (B1198619) derivatives has demonstrated their potential to interact with a variety of protein targets, including kinases, DNA gyrase, and topoisomerase IV. ekb.eg For instance, studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have identified them as potent inhibitors of cyclin-dependent kinases (CDK2, CDK4, and CDK6), which are crucial in cancer progression. nih.govnih.gov Docking studies of these compounds revealed key interactions within the ATP-binding pocket of the kinases. nih.gov The thiazole moiety often participates in crucial hydrogen bonding and hydrophobic interactions. acs.org

In a representative docking study of a thiazole derivative with a target protein, the binding affinity is quantified by a docking score, typically in kcal/mol. Lower binding energy values indicate a more stable and favorable interaction. For example, docking of various thiazole derivatives against different protein targets has yielded a range of binding affinities. ijprajournal.comnih.govimpactfactor.org

Based on the structural features of this compound, which include a thiazole ring, a secondary amine, and a methyl group, it is plausible that this compound could also engage in similar interactions. The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors, while the ethyl and methyl groups can form van der Waals interactions within hydrophobic pockets of a protein's active site. The secondary amine is also capable of forming hydrogen bonds, further stabilizing the ligand-protein complex.

Table 1: Representative Binding Affinities of Thiazole Derivatives from Molecular Docking Studies

| Compound/Derivative | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 2-(4-methoxyphenyl)-3-(thiazol-2-yl)thiazolidin-4-one | 1KZN | -6.8 | impactfactor.org |

| Thiazole derivative 7c | Tubulin | - | nih.gov |

| Thiazole derivative 9a | Tubulin | - | nih.gov |

| Thiazole derivative TB-4g | Not Specified | -5.35 | ijprajournal.com |

Note: This table is interactive. You can sort the data by clicking on the column headers.

Quantum Chemical Calculations (e.g., DFT, TD-DFT for Structural and Spectroscopic Predictions)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for investigating the electronic structure and properties of molecules like this compound. rsc.org These methods can predict molecular geometries, vibrational frequencies (IR spectra), electronic transitions (UV-Vis spectra), and other key parameters. researchgate.netnih.gov

DFT calculations on related thiazole derivatives have been used to determine optimized molecular structures, including bond lengths and angles. rsc.org Furthermore, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability; a larger gap suggests higher stability. rsc.org For many organic molecules, including thiazole derivatives, these calculations help in understanding their chemical behavior and reaction mechanisms. dntb.gov.ua

TD-DFT calculations are employed to predict the electronic absorption spectra, which can be correlated with experimental UV-Vis spectra. researchgate.net This allows for the assignment of electronic transitions and a deeper understanding of the molecule's photophysical properties. For example, theoretical studies on ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate have successfully predicted its IR spectra and thermodynamic properties. researchgate.net

For this compound, DFT calculations would likely reveal a non-planar geometry with specific bond lengths and angles characteristic of the thiazole ring and the ethyl-amine side chain. The HOMO-LUMO gap would provide a measure of its kinetic stability and chemical reactivity. TD-DFT would predict its UV-Vis absorption maxima, corresponding to electronic transitions primarily involving the thiazole chromophore.

Table 2: Calculated Quantum Chemical Parameters for a Related Thiazole Derivative

| Parameter | Value | Method | Reference |

|---|---|---|---|

| HOMO Energy | - | DFT/B3LYP/6-311++G(d,p) | rsc.org |

| LUMO Energy | - | DFT/B3LYP/6-311++G(d,p) | rsc.org |

| HOMO-LUMO Gap | - | DFT/B3LYP/6-311++G(d,p) | rsc.org |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a crucial step in rational drug design. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. Once a pharmacophore model is developed, it can be used as a 3D query to search large compound libraries in a process called virtual screening, aiming to identify new molecules with the desired activity.

For thiazole-containing compounds, pharmacophore models have been developed to guide the discovery of new inhibitors for various targets. nih.gov For instance, a pharmacophore model for EGFR/HER2 kinase inhibitors based on thiazole derivatives highlighted the importance of the thiazole ring and specific side chains for anticancer activity. nih.gov Similarly, virtual screening campaigns have successfully identified novel thiazole-based compounds with potential antimicrobial or antitubercular activities. jddtonline.info

A plausible pharmacophore model for analogs of this compound would likely include:

A hydrogen bond acceptor feature associated with the thiazole nitrogen.

A hydrophobic/aromatic feature corresponding to the thiazole ring.

A hydrogen bond donor from the secondary amine.

A hydrophobic feature from the ethyl and methyl groups.

Virtual screening using such a pharmacophore could lead to the identification of a diverse set of compounds that share these key features and are therefore potential candidates for exhibiting similar biological activities.

Drug-Likeness and ADMET Prediction for Analogues

In silico prediction of drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is an essential part of modern drug discovery. These predictions help to prioritize compounds with favorable pharmacokinetic and safety profiles early in the discovery process, reducing the likelihood of late-stage failures.

Various computational models are used to assess drug-likeness, often based on rules such as Lipinski's Rule of Five. These rules evaluate properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Studies on numerous thiazole derivatives have shown that they often possess good drug-like properties. nih.govtandfonline.com

ADMET prediction tools can forecast a wide range of properties. For example, in silico models can predict human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. researchgate.net Toxicity predictions can flag potential issues such as mutagenicity or carcinogenicity. nih.gov For many thiazole-based compounds, these predictions have indicated good oral bioavailability and a generally safe toxicity profile. nih.govnih.gov

For this compound and its analogs, in silico ADMET predictions would be crucial for assessing their potential as drug candidates. Based on its relatively small size and the presence of both polar and non-polar groups, it is anticipated to have good absorption and distribution properties.

Table 3: Predicted ADMET Properties for Representative Thiazole Analogues

| Property | Predicted Value/Classification | Method | Reference |

|---|---|---|---|

| Lipinski's Rule of Five Violations | 0 | In silico calculation | impactfactor.orgnih.gov |

| Human Intestinal Absorption | Good | In silico model | researchgate.net |

| Blood-Brain Barrier Penetration | Variable (often low to medium) | In silico model | researchgate.net |

| CYP2D6 Inhibition | Non-inhibitor | In silico model | nih.gov |

Note: This table presents typical predicted ADMET properties for thiazole-containing compounds based on available literature. Specific data for this compound would require a dedicated in silico analysis.

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine |

| 2-(4-methoxyphenyl)-3-(thiazol-2-yl)thiazolidin-4-one |

Viii. Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine, confirming its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR provide a detailed map of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The ethyl group should present as a triplet for the terminal methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to coupling with each other. The methyl group on the thiazole (B1198619) ring will appear as a singlet. The methylene bridge connecting the amine to the thiazole ring will also be a singlet, and the proton on the thiazole ring (at position 5) will appear as a singlet in the aromatic region. The amine (NH) proton may appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms. Distinct signals are expected for the two carbons of the ethyl group, the methyl carbon on the thiazole ring, the methylene bridge carbon, and the three carbons of the thiazole ring itself. The chemical shifts are influenced by the electronic environment of each carbon atom. For instance, the carbon atom in the C=N bond of the thiazole ring (C2) is expected to be significantly downfield.

While specific spectral data for this compound is not publicly available, data from analogous compounds like 2-ethyl-4-methylthiazole (B98465) and other N-alkylated thiazoles can provide expected chemical shift ranges. chemicalbook.comchemicalbook.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Values are estimations based on typical ranges for similar structural motifs)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Thiazole-CH (C5) | ~6.9 - 7.2 | ~115 - 120 |

| Thiazole-CH₃ (C4) | ~2.3 - 2.5 | ~15 - 18 |

| Thiazole-C2 | - | ~165 - 170 |

| Thiazole-C4 | - | ~148 - 152 |

| Methylene bridge (-CH₂-) | ~3.8 - 4.2 | ~45 - 50 |

| Ethylamine (B1201723) -CH₂- | ~2.6 - 2.9 (quartet) | ~40 - 45 |

| Ethylamine -CH₃ | ~1.1 - 1.3 (triplet) | ~12 - 15 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, key absorptions are expected for the amine N-H bond, aliphatic C-H bonds, and the C=N and C-S bonds within the thiazole ring. Studies on related N-alkyl salicylaldimines and thiazole derivatives help in assigning significant vibrational bands. chimia.chresearchgate.net

Table 2: Expected IR Absorption Bands for this compound (Note: Values are estimations based on typical ranges for the respective functional groups)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine (N-H) | Stretching | 3300 - 3500 (weak to medium, possibly broad) |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Thiazole C=N | Stretching | 1600 - 1650 |

| Thiazole Ring | Ring Stretching | ~1500 - 1600 |

| C-N | Stretching | 1020 - 1250 |

UV-Vis spectroscopy measures the electronic transitions within a molecule. The thiazole ring acts as a chromophore in this compound. Thiazole derivatives typically exhibit absorption maxima (λmax) in the UV region, corresponding to π → π* and n → π* transitions. The exact wavelength and intensity of absorption can be influenced by substituents on the ring and the solvent used. For example, a study on thiazole and oxazole (B20620) derivatives characterized the compounds using UV-Vis spectroscopy alongside other methods. aip.org

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can help in elucidating the structure.

For this compound (C₈H₁₄N₂S), the exact molecular weight is 170.0929 g/mol . In an Electron Ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 170. Key fragmentation patterns would likely involve:

Cleavage of the C-C bond in the ethyl group, leading to the loss of a methyl radical (•CH₃) to give a fragment at m/z = 155.

Alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of an ethyl radical (•CH₂CH₃) to give a fragment at m/z = 141.

Cleavage of the bond between the methylene bridge and the thiazole ring.

Fragmentation of the thiazole ring itself.

Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of MS, making it ideal for identifying and quantifying the compound in complex mixtures. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy. nih.gov

Table 3: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Formula of Lost Neutral |

|---|---|---|

| 170 | [M]⁺ | - |

| 155 | [M - CH₃]⁺ | •CH₃ |

| 141 | [M - C₂H₅]⁺ | •C₂H₅ |